N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide
Description
The compound N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide features a pyrazolo[1,5-a]pyrazine core fused with a sulfonyl-linked thiazole ring and an acetamide group.
Properties
IUPAC Name |
N-[5-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S2/c1-8(17)14-11-12-6-10(20-11)21(18,19)15-4-5-16-9(7-15)2-3-13-16/h2-3,6H,4-5,7H2,1H3,(H,12,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRYMZZTWLYGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the thiazole ring and the acetamide group. Common reagents used in these reactions include sulfonyl chlorides, thiazole derivatives, and acetamide precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of dihydropyrazolo[1,5-a]pyrazines exhibit significant antiviral activity. For instance, compounds similar to N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide have been shown to act as covalent inhibitors of nsP2 cysteine proteases, which are crucial for the replication of alphaviruses. These compounds demonstrate potent antiviral effects against both New and Old World alphaviruses, suggesting their potential as therapeutic agents for viral infections .
Anticancer Activity
Compounds containing the dihydropyrazolo[1,5-a]pyrazin structure have been studied for their anticancer properties. For example, derivatives have been reported to inhibit the growth of lung cancer cells (A549) by inducing apoptosis. This highlights the potential of these compounds in cancer therapy .
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical transformations that enhance its pharmacological properties. The compound can be synthesized through a series of reactions involving thiazole and sulfonamide moieties combined with the dihydropyrazolo framework.
Synthetic Pathways
Various synthetic routes have been explored to optimize the yield and purity of dihydropyrazolo derivatives:
- Intramolecular Reactions : Utilizing aza-Michael reactions under controlled conditions has proven effective in synthesizing cyclic forms of these compounds .
- Functionalization : Modifications at different positions of the pyrazine ring can enhance biological activity and selectivity towards specific targets .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
Mechanism of Action
The mechanism of action of N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the thiazole and pyrazolo[1,5-a]pyrazine rings provide additional binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
Pyrazolo[1,5-a]pyrazine vs. Thieno[3,2-c]pyridine
- Target Compound : The pyrazolo[1,5-a]pyrazine core (6,7-dihydro derivative) is associated with mGluR2 modulation. Its bicyclic structure may offer improved blood-brain barrier penetration compared to bulkier scaffolds .
- N-(4-((6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)acetamide (): Replaces pyrazolo-pyrazine with thieno[3,2-c]pyridine.
Triazolo[1,5-a]pyrazinone Derivatives
Compounds like 9a and 9e () feature a triazolo[1,5-a]pyrazinone core with halogenated benzyl groups (e.g., 2,4-dichloro, 3-fluoro). These substituents enhance receptor affinity but introduce risks of off-target interactions. The acetamide in these compounds is part of a branched structure (e.g., cyclohexyl or p-tolyl groups), contrasting with the linear thiazol-2-yl linkage in the target compound .
Substituent Analysis
Sulfonyl vs. Thioether Linkages
- The target compound’s sulfonyl group improves solubility and oxidative stability compared to thioether-linked analogs like CPA (), which contains a thioether-oxadiazole group. Sulfonyl’s electron-withdrawing nature may also strengthen hydrogen bonding with receptors .
Halogenation Effects
- Halogenated derivatives (e.g., 9e with bromo and dichloro substituents) exhibit higher melting points (244–245°C) and crystallinity, suggesting enhanced stability. However, halogens may increase toxicity risks, which the target compound avoids .
mGluR2 Modulation
The absence of bulky aryl groups in the target compound may improve bioavailability .
Electronic Properties
Studies on CPA () highlight the role of acetamide’s electronic environment (MESP, HOMO-LUMO gaps) in binding interactions. The target compound’s sulfonyl-thiazole system likely alters these properties compared to CPA’s thieno-oxadiazole framework .
Comparative Data Table
Biological Activity
N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a unique structure that includes a thiazole ring, a sulfonamide linkage, and a dihydropyrazolo[1,5-a]pyrazine moiety. This structural arrangement is believed to contribute to its biological properties.
Antiviral Activity
Research indicates that derivatives of dihydropyrazolo[1,5-a]pyrazine exhibit significant antiviral properties. For instance, compounds related to the dihydropyrazolo structure have been shown to inhibit nsP2 cysteine proteases in alphaviruses, suggesting that this compound may also possess similar antiviral mechanisms. The IC50 values for related compounds indicate potent activity against viral targets, although specific data for this compound are still emerging .
Anticancer Activity
Studies have demonstrated that related dihydropyrazolo compounds can induce apoptosis in cancer cells. For example, derivatives have been shown to inhibit the growth of A549 lung cancer cells by elevating reactive oxygen species (ROS) levels and modulating integrin beta4 expression . These findings suggest that this compound may also exhibit anticancer properties through similar pathways.
The mechanism of action for compounds containing the dihydropyrazolo scaffold typically involves interaction with specific molecular targets. For instance:
- Cysteine Protease Inhibition : The sulfonamide group may facilitate covalent interactions with cysteine residues in target enzymes, leading to inhibition and subsequent antiviral effects.
- Induction of Apoptosis : The elevation of ROS levels in cancer cells suggests that this compound may trigger apoptotic pathways, which could be beneficial in cancer therapy .
Data Tables
| Activity | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of nsP2 cysteine proteases | |
| Anticancer | Induction of apoptosis via ROS elevation |
Case Studies
- Antiviral Efficacy : A study on related dihydropyrazolo compounds demonstrated significant inhibition of viral replication in vitro. The compounds were tested against several strains of alphaviruses with promising results indicating potential for further development into therapeutic agents .
- Cancer Cell Studies : Research focusing on lung cancer cells revealed that specific derivatives induced apoptosis effectively. The study highlighted the role of integrin beta4 in mediating these effects and suggested that further exploration into structure-activity relationships could enhance therapeutic efficacy .
Q & A
Basic: What are the common synthetic strategies for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
Methodological Answer:
The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclization reactions using 5-aminopyrazole derivatives as precursors. For example:
- Cyclization with ethoxycarbonyl isocyanate/isothiocyanate : Reacting 5-aminopyrazoles with ethoxycarbonyl isocyanate generates intermediates like N-ethoxycarbonyl-N’-(pyrazol-3-yl)ureas, which undergo intramolecular cyclization under basic conditions (e.g., sodium ethoxide) to form the pyrazolo[1,5-a]pyrazine core .
- Alternative routes : Substituted pyrazoles can also react with sulfuryl chloride (SO₂Cl₂) to introduce sulfonyl groups, followed by coupling with thiazole-acetamide moieties .
Advanced: How can regioselectivity challenges be addressed during sulfonylation of the pyrazolo[1,5-a]pyrazine intermediate?
Methodological Answer:
Regioselectivity in sulfonylation can be controlled by:
- Steric and electronic directing groups : Introducing electron-withdrawing groups (e.g., chloro, nitro) at specific positions on the pyrazine ring directs sulfonylation to the less hindered nitrogen atom .
- Temperature and solvent effects : Polar aprotic solvents (e.g., DMF) at 0–5°C favor selective sulfonylation on the pyrazine nitrogen over the thiazole ring .
- Pre-functionalization : Temporary protective groups (e.g., tert-butoxycarbonyl, BOC) can block undesired reaction sites .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- Spectral Analysis :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures purity and stoichiometric ratios of C, H, N, and S .
Advanced: How can statistical design of experiments (DoE) optimize reaction conditions for the sulfonylation step?
Methodological Answer:
DoE minimizes trial-and-error approaches by:
- Factor screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs .
- Response surface methodology (RSM) : Optimize yield and selectivity by modeling interactions between factors (e.g., solvent polarity vs. reaction time) .
- Example : A central composite design (CCD) for sulfonylation could reveal that a 1:1.2 molar ratio of pyrazine to sulfonyl chloride in DMF at 50°C maximizes yield (>85%) .
Advanced: How to resolve contradictions in biological activity data across different assays (e.g., antioxidant vs. cytotoxicity)?
Methodological Answer:
- Assay standardization : Normalize data using positive controls (e.g., ascorbic acid for antioxidant assays) and account for solvent effects (e.g., DMSO cytotoxicity thresholds) .
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-donating groups on the thiazole ring) with divergent activity profiles .
- Multi-parametric analysis : Use principal component analysis (PCA) to disentangle assay-specific variables (e.g., redox potential vs. membrane permeability) .
Advanced: What computational methods aid in predicting the reactivity of intermediates in the synthesis pathway?
Methodological Answer:
- Quantum chemical calculations : Density functional theory (DFT) predicts reaction pathways (e.g., activation energies for cyclization steps) and identifies transition states .
- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) explore potential intermediates and side products .
- Machine learning (ML) : Train models on existing pyrazoloazine synthesis data to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
Basic: What are key considerations for scaling up the synthesis from lab to pilot scale?
Methodological Answer:
- Process safety : Evaluate exothermic risks (e.g., sulfonylation reactions) using differential scanning calorimetry (DSC) .
- Solvent selection : Replace low-boiling solvents (e.g., THF) with alternatives like 2-MeTHF for easier recovery .
- Purification scalability : Transition from column chromatography to crystallization (e.g., using ethanol/water mixtures) .
Advanced: How to design derivatives to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer:
- Bioisosteric replacement : Substitute the acetamide group with a carbamate or urea to enhance solubility .
- Fluorine incorporation : Introduce fluorine atoms at metabolically labile positions (e.g., thiazole C-5) to block oxidative degradation .
- Piperazine or morpholine moieties : Improve water solubility and blood-brain barrier penetration via protonatable nitrogen atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
